molecular formula C8H10F3IN2O B2967599 4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-53-1

4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2967599
CAS No.: 1856084-53-1
M. Wt: 334.081
InChI Key: AJZSGSULDAFMMO-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with the molecular formula C8H8F3IN2O. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring an iodine atom, a methyl group, and a trifluoropropoxy group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:

  • Starting Material: The synthesis begins with 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole as the starting material.

  • Iodination: The compound undergoes iodination using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable solvent like acetonitrile.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used under acidic or basic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation Products: Iodate or periodate derivatives.

  • Reduction Products: Amines or hydrazines.

  • Substitution Products: Alkyl or aryl substituted pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropoxy group enhances the compound's binding affinity and selectivity, making it effective in modulating biological pathways.

Comparison with Similar Compounds

  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Similar structure but lacks the propoxy group.

  • 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde: Different functional group arrangement.

  • 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine: Similar core structure but different substituents.

Uniqueness: The presence of the trifluoropropoxy group in 4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole distinguishes it from other pyrazole derivatives, enhancing its chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-iodo-1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IN2O/c1-14-4-6(12)7(13-14)5-15-3-2-8(9,10)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZSGSULDAFMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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